
1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-(4-éthyl-6-oxo-1,6-dihydropyrimidin-2-yl)pipéridine-4-carboxylique est un composé organique complexe avec une structure unique qui combine un cycle pyrimidinique avec un cycle pipéridinique.
Méthodes De Préparation
La synthèse de l'acide 1-(4-éthyl-6-oxo-1,6-dihydropyrimidin-2-yl)pipéridine-4-carboxylique implique généralement plusieurs étapes, en commençant par la préparation des précurseurs pyrimidiniques et pipéridiniques. La voie de synthèse comprend souvent :
Réactions de condensation : Combinaison d'acétoacétate d'éthyle avec de l'urée pour former le cycle pyrimidinique.
Cyclisation : Formation du cycle pipéridinique par des réactions de cyclisation.
Modifications de groupe fonctionnel : Introduction du groupe acide carboxylique par oxydation ou autres transformations de groupe fonctionnel.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté, souvent en utilisant des catalyseurs et des conditions de réaction contrôlées pour garantir la cohérence et l'efficacité .
Analyse Des Réactions Chimiques
L'acide 1-(4-éthyl-6-oxo-1,6-dihydropyrimidin-2-yl)pipéridine-4-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, ce qui peut modifier sa réactivité et ses propriétés.
Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre, souvent en utilisant des réactifs comme des halogènes ou des nucléophiles.
Hydrolyse : Les réactions d'hydrolyse peuvent décomposer le composé en ses composants, souvent en utilisant des conditions acides ou basiques.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers acides et bases .
Applications de la Recherche Scientifique
L'acide 1-(4-éthyl-6-oxo-1,6-dihydropyrimidin-2-yl)pipéridine-4-carboxylique a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et d'agrochimiques.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies impliquant le métabolisme des pyrimidines.
Mécanisme d'Action
Le mécanisme d'action de l'acide 1-(4-éthyl-6-oxo-1,6-dihydropyrimidin-2-yl)pipéridine-4-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber ou activer des enzymes impliquées dans le métabolisme des pyrimidines, affectant des processus cellulaires tels que la synthèse et la réparation de l'ADN. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve pyrimidine metabolism.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes involved in pyrimidine metabolism, affecting cellular processes such as DNA synthesis and repair. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
L'acide 1-(4-éthyl-6-oxo-1,6-dihydropyrimidin-2-yl)pipéridine-4-carboxylique peut être comparé à d'autres composés similaires, tels que :
Acide 1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)pipéridine-4-carboxylique : Structure similaire mais avec un groupe amino au lieu d'un groupe éthyle, ce qui peut modifier sa réactivité et son activité biologique.
Acide 1-(4-méthyl-6-oxo-1,6-dihydropyrimidin-2-yl)pipéridine-4-carboxylique :
L'unicité de l'acide 1-(4-éthyl-6-oxo-1,6-dihydropyrimidin-2-yl)pipéridine-4-carboxylique réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique distincte et une activité biologique potentielle .
Propriétés
Formule moléculaire |
C12H17N3O3 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H17N3O3/c1-2-9-7-10(16)14-12(13-9)15-5-3-8(4-6-15)11(17)18/h7-8H,2-6H2,1H3,(H,17,18)(H,13,14,16) |
Clé InChI |
XBSVVTCVRCNUFG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)NC(=N1)N2CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


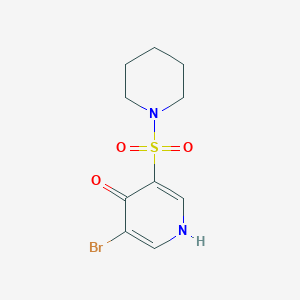


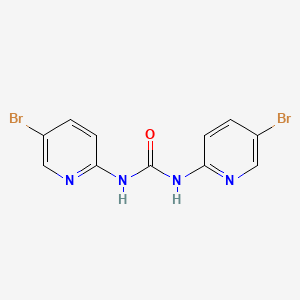

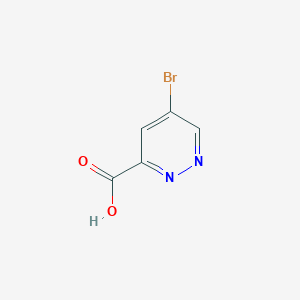
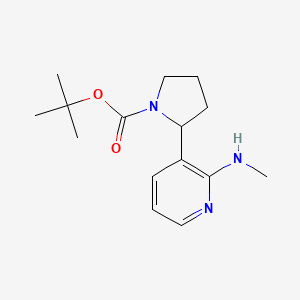
![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)



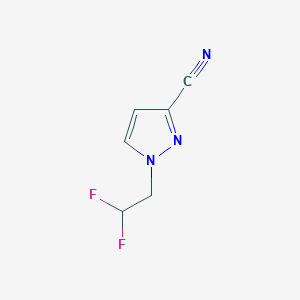
![Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate](/img/structure/B11813754.png)

